Biotin-PEG8-alcohol
Overview
Description
Biotin-PEG8-alcohol is a biotin-polyethylene glycol derivative that is commonly used for biotinylation. The biotin group serves as an affinity label towards the proteins avidin and streptavidin. This compound is characterized by its molecular formula C26H49N3O10S and a molecular weight of 595.75 g/mol. The polyethylene glycol spacer arm increases the hydrophilicity of the molecule, making it more soluble in aqueous solutions .
Mechanism of Action
Target of Action
Biotin-PEG8-alcohol is a PEG-based PROTAC linker . The primary targets of this compound are proteins that interact with biotin, such as avidin and streptavidin . These proteins have a high affinity for biotin and are often used in research and therapeutic applications due to their binding properties .
Mode of Action
The compound works by connecting two essential ligands to form PROTAC molecules . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein . This allows the PROTACs to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Analysis
Biochemical Properties
Biotin-PEG8-alcohol interacts with various enzymes, proteins, and other biomolecules. As a PROTAC linker, this compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The nature of these interactions is crucial for the function of PROTACs.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role in the synthesis of PROTACs. By selectively degrading target proteins, this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role in the synthesis of PROTACs. It binds to both an E3 ubiquitin ligase and a target protein, leading to the degradation of the target protein . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
This compound is involved in the metabolic pathways related to the synthesis and function of PROTACs. It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by the proteins it is linked to in the formation of PROTACs. Its activity or function may be affected by its localization to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Biotin-PEG8-alcohol can be synthesized through a multi-step process involving the conjugation of biotin with polyethylene glycol The synthesis typically starts with the activation of biotin, followed by the attachment of the polyethylene glycol chainThe reaction conditions often require the use of coupling agents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is designed to ensure high purity and consistency of the final product. The compound is typically produced under cGMP (current Good Manufacturing Practice) conditions to meet the standards required for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG8-alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups to create a variety of biotin-PEG derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or tosyl chloride can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include biotin-PEG derivatives with different functional groups, which can be tailored for specific applications in bioconjugation and drug delivery .
Scientific Research Applications
Biotin-PEG8-alcohol is widely used in scientific research due to its versatility and biocompatibility. Some of its applications include:
Chemistry: Used as a linker in the synthesis of bioconjugates and in the modification of surfaces to enhance hydrophilicity.
Biology: Employed in the labeling and detection of biomolecules, as well as in the immobilization of proteins on solid supports.
Medicine: Utilized in the development of drug delivery systems and in the creation of antibody-drug conjugates.
Industry: Applied in the production of diagnostic kits and in the purification of proteins
Comparison with Similar Compounds
Biotin-PEG8-alcohol is unique due to its specific structure and properties. Similar compounds include:
- Biotin-PEG2-alcohol
- Biotin-PEG4-alcohol
- Biotin-PEG6-alcohol
- Biotin-PEG10-alcohol
- Biotin-PEG12-alcohol
These compounds differ in the length of the polyethylene glycol spacer arm, which affects their solubility and biocompatibility. This compound offers a balance between hydrophilicity and molecular size, making it suitable for a wide range of applications .
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H49N3O10S/c30-6-8-34-10-12-36-14-16-38-18-20-39-19-17-37-15-13-35-11-9-33-7-5-27-24(31)4-2-1-3-23-25-22(21-40-23)28-26(32)29-25/h22-23,25,30H,1-21H2,(H,27,31)(H2,28,29,32)/t22-,23-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFGWYHDBQRANJ-LSQMVHIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCO)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCO)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H49N3O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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